

A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B151105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-5-(trifluoromethyl)benzyl alcohol**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in drug development.

Core Chemical Data

2-Chloro-5-(trifluoromethyl)benzyl alcohol is a halogenated aromatic compound. Its fundamental properties are summarized below for quick reference.

Property	Value	Citations
CAS Number	64372-62-9	[1]
Molecular Formula	C ₈ H ₆ ClF ₃ O	[1]
Molecular Weight	210.58 g/mol	[1]
Appearance	White to almost white powder or crystal	[2]
Melting Point	57-60 °C	[2] [3]
Flash Point	110 °C	[2]
Solubility	Sparingly soluble in water	[1]

Synthesis and Experimental Protocol

The synthesis of **2-Chloro-5-(trifluoromethyl)benzyl alcohol** is most commonly achieved through the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid.[\[4\]](#)

Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid[\[4\]](#)

Materials:

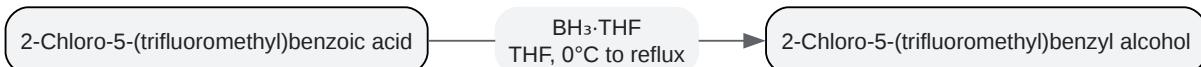
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- Borane-tetrahydrofuran complex (BH₃·THF)
- Tetrahydrofuran (THF), anhydrous
- 6N Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO₄), anhydrous
- Nitrogen gas (N₂)

- Ice bath
- Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel)
- Magnetic stirrer or mechanical stirrer

Procedure:

- In a 5-liter, three-necked flask equipped with a thermometer and a mechanical stirrer, add 100g (0.45 mol) of 2-Chloro-5-(trifluoromethyl)benzoic acid and 1 liter of anhydrous tetrahydrofuran.
- Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.
- Slowly add 900 mL (0.9 mol) of borane-tetrahydrofuran complex dropwise to the stirred solution. The feed ratio of 2-Chloro-5-(trifluoromethyl)benzoic acid to $\text{BH}_3\cdot\text{THF}$ is 1:2.
- After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
- Upon completion of the reaction, cool the mixture and slowly add 6N HCl until no more gas is evolved.
- Add 1 liter of water and extract the aqueous phase with ethyl acetate (2 x 1 liter).
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to obtain **2-Chloro-5-(trifluoromethyl)benzyl alcohol** as a white solid.
- The expected yield is approximately 85%.

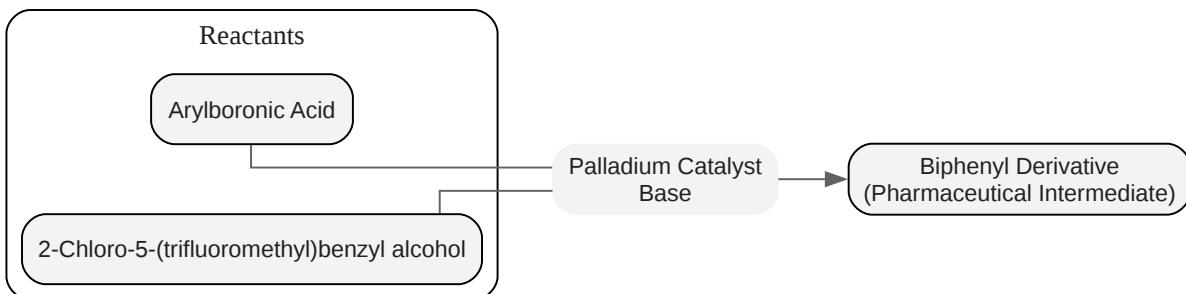
Applications in Drug Development


2-Chloro-5-(trifluoromethyl)benzyl alcohol serves as a crucial building block in the synthesis of bioactive molecules.^[1] Its primary application is as an intermediate in the production of pharmaceuticals and pesticides.^[2]

A notable application is in the synthesis of Anacetrapib, a cholesterol ester transfer protein (CETP) inhibitor.^[2] The presence of both chlorine and trifluoromethyl groups in **2-Chloro-5-(trifluoromethyl)benzyl alcohol** is significant as these moieties can influence the biological activity of the final compound.^[1]

Visualizing the Synthesis and Application

To better illustrate the chemical transformations, the following diagrams depict the synthesis of **2-Chloro-5-(trifluoromethyl)benzyl alcohol** and its subsequent use in a Suzuki coupling reaction, a common step in the synthesis of more complex pharmaceutical intermediates.


Synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Chloro-5-(trifluoromethyl)benzyl alcohol**.

Application in Suzuki coupling.

[Click to download full resolution via product page](#)

Caption: Application in Suzuki coupling reactions.

Safety and Handling

2-Chloro-5-(trifluoromethyl)benzyl alcohol is classified as an irritant.^[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-5-(trifluoromethyl)benzyl alcohol CAS#: 64372-62-9 [amp.chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)benzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151105#2-chloro-5-trifluoromethyl-benzyl-alcohol-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com